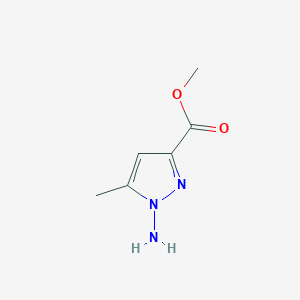
(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone" is a novel organic molecule that has been the subject of various studies due to its potential pharmacological properties. Although the exact compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and analyzed, which can give insights into the chemical and physical properties, synthesis methods, and potential applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that typically start with the formation of a core structure followed by the addition of various functional groups. For instance, the synthesis of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone and its derivatives has been achieved through a series of reactions, including the use of high-resolution mass spectrometry for characterization . These methods could potentially be adapted for the synthesis of "(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone" by altering the starting materials and reaction conditions to incorporate the ethyl group on the thiophene ring and the methoxy group on the phenyl ring.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as FTIR, NMR, and single-crystal X-ray diffraction . Density functional theory (DFT) calculations have been employed to optimize the geometry and analyze the molecular orbitals of these compounds . These studies provide a detailed understanding of the bonding features, electronic distribution, and overall stability of the molecules, which are crucial for predicting the behavior of "(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone".
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through molecular docking studies to predict their interaction with biological targets . These studies help in understanding the potential antiviral and antibacterial activities of the compounds. The HOMO-LUMO energy gap obtained from DFT calculations can also give insights into the chemical reactivity and stability of the compounds in their excited states . Such analyses are essential for the development of new drugs and understanding their mechanism of action.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their thermodynamic stability, vibrational wave numbers, and intermolecular interactions, have been investigated using DFT calculations and spectroscopic methods . These properties are influenced by the molecular structure and the nature of the substituents on the core molecule. For "(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone", similar analytical techniques could be used to determine its melting point, solubility, and other relevant physicochemical properties that are important for its practical applications.
Scientific Research Applications
Synthesis and Characterization
Research on the synthesis and characterization of compounds structurally similar to (2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone reveals a focus on understanding their chemical properties and potential applications. One study describes the synthesis, quantification, and molecular docking of a novel compound, showcasing its potential antiviral activity and pharmacokinetic behavior through molecular docking analysis (FathimaShahana & Yardily, 2020). Similarly, another work emphasizes the importance of synthesis and structural analysis in developing compounds with central nervous system depressant activity, highlighting the potential for therapeutic applications (Butler, Wise, & Dewald, 1984).
Molecular Docking and Antiviral Activity
The application of molecular docking techniques to study compounds like (2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone facilitates the exploration of their antiviral properties. The detailed analysis of intermolecular charge transfers, energy levels, and bonding interactions helps identify potential antiviral applications (FathimaShahana & Yardily, 2020).
Potential Therapeutic Applications
The structural analysis and synthesis of related compounds have led to discoveries in potential anticonvulsant, antidepressant, and antipsychotic effects. This research opens avenues for developing new therapeutic agents targeting specific neurological disorders (Butler, Wise, & Dewald, 1984).
Anti-Proliferative and Tumor Cell Selectivity
Investigations into compounds structurally similar to (2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone have demonstrated pronounced anti-proliferative activity and tumor cell selectivity. This research suggests a potential for cancer therapy by inhibiting the proliferation of specific tumor cells, indicating a promising avenue for the development of selective anticancer drugs (Thomas et al., 2017).
properties
IUPAC Name |
(2-amino-5-ethylthiophen-3-yl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-3-11-8-12(14(15)18-11)13(16)9-4-6-10(17-2)7-5-9/h4-8H,3,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAZPZGZSHLBCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)N)C(=O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384636 |
Source


|
| Record name | (2-amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26728148 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone | |
CAS RN |
153195-01-8 |
Source


|
| Record name | (2-amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride](/img/structure/B121395.png)










